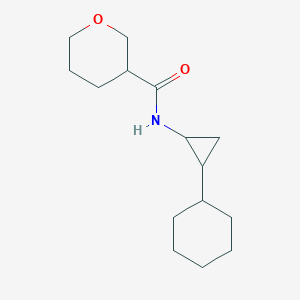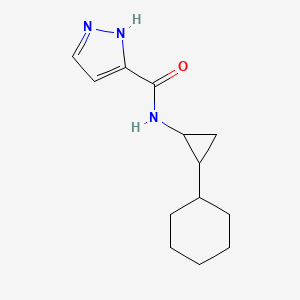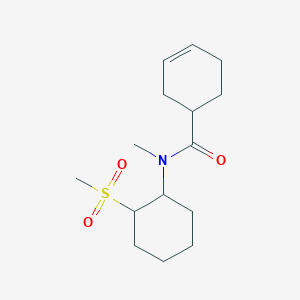
(3-Benzylpyrrolidin-1-yl)-(1-methylpyrrol-2-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3-Benzylpyrrolidin-1-yl)-(1-methylpyrrol-2-yl)methanone, also known as deschloroketamine (DCK), is a dissociative anesthetic drug. It belongs to the arylcyclohexylamine class and is structurally related to ketamine. DCK has gained popularity among researchers due to its unique pharmacological properties and potential therapeutic applications.
Mechanism of Action
DCK works by blocking the N-methyl-D-aspartate (NMDA) receptor, which is involved in the regulation of pain, mood, and cognition. By blocking this receptor, DCK can produce dissociative effects, such as feelings of detachment from reality and altered perception of time and space.
Biochemical and Physiological Effects:
DCK can cause a range of physiological and biochemical effects, including changes in heart rate, blood pressure, and body temperature. It can also cause respiratory depression and muscle relaxation. DCK has been found to have a low toxicity profile, making it a safer alternative to other dissociative anesthetics.
Advantages and Limitations for Lab Experiments
One of the main advantages of DCK is its unique pharmacological profile, which makes it a valuable tool for studying the NMDA receptor and its role in various physiological and pathological processes. However, DCK has limitations in terms of its solubility and stability, which can make it challenging to work with in the laboratory.
Future Directions
There are several potential future directions for research on DCK. One area of interest is its potential as a treatment for depression and anxiety disorders. Another area of interest is its potential as a pain management medication, particularly for chronic and neuropathic pain. Additionally, further research is needed to understand the long-term effects of DCK use and its potential for abuse and addiction.
Synthesis Methods
The synthesis of DCK involves the reaction of 2-methyl-apovincaminic acid with benzyl chloride to form 2-methyl-apovincaminic acid benzyl ester. This ester is then reduced with lithium aluminum hydride to produce the corresponding alcohol. The alcohol is then reacted with 2-bromo-1-phenyl-1-pentanone to form DCK.
Scientific Research Applications
DCK has been widely studied for its potential therapeutic applications in various fields such as psychiatry, neurology, and pain management. It has been found to have antidepressant and anxiolytic effects, as well as the ability to improve cognitive function. DCK has also shown potential in treating chronic pain and neuropathic pain.
properties
IUPAC Name |
(3-benzylpyrrolidin-1-yl)-(1-methylpyrrol-2-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O/c1-18-10-5-8-16(18)17(20)19-11-9-15(13-19)12-14-6-3-2-4-7-14/h2-8,10,15H,9,11-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHLZPEJWZIBSNF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC=C1C(=O)N2CCC(C2)CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-Benzylpyrrolidin-1-yl)-(1-methylpyrrol-2-yl)methanone | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![2,3,4,4a,5,6,7,7a-Octahydrocyclopenta[b]pyridin-1-yl-(2-methylpyrazol-3-yl)methanone](/img/structure/B7592572.png)
![6-(2,3,4,4a,5,6,7,7a-Octahydrocyclopenta[b]pyridine-1-carbonyl)-2-methylpyridazin-3-one](/img/structure/B7592577.png)
![2,3,4,4a,5,6,7,7a-Octahydrocyclopenta[b]pyridin-1-yl-(6-methoxypyridazin-3-yl)methanone](/img/structure/B7592578.png)
![6-(2,3,4,4a,5,6,7,7a-Octahydrocyclopenta[b]pyridine-1-carbonyl)-2-ethylpyridazin-3-one](/img/structure/B7592585.png)
![1-[4-(2,3,4,4a,5,6,7,7a-Octahydrocyclopenta[b]pyridine-1-carbonyl)-1,3-thiazolidin-3-yl]propan-1-one](/img/structure/B7592593.png)




